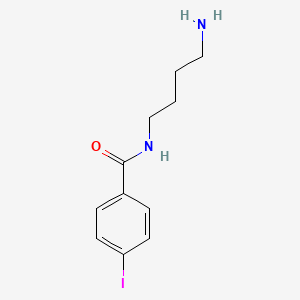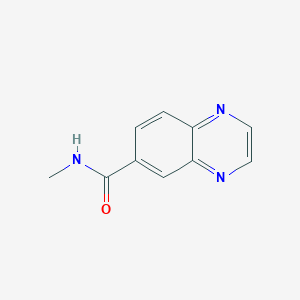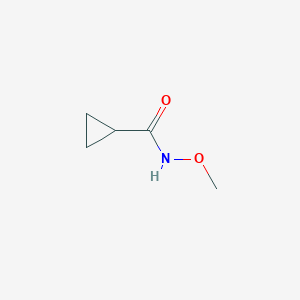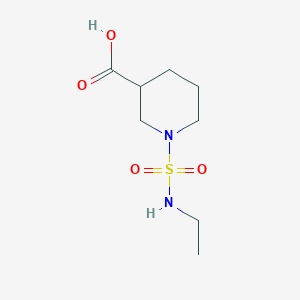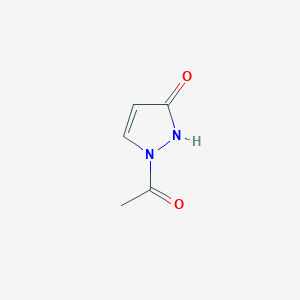
1-Acetyl-1H-pyrazol-3(2H)-one
Übersicht
Beschreibung
1-Acetyl-1H-pyrazol-3(2H)-one is a heterocyclic compound that belongs to the pyrazolone family Pyrazolones are known for their diverse biological activities and are widely used as building blocks in the synthesis of various bioactive compounds
Wissenschaftliche Forschungsanwendungen
1-Acetyl-1H-pyrazol-3(2H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in studying enzyme interactions and as a probe in biochemical assays.
Medicine: It has potential therapeutic applications due to its biological activity, including anti-inflammatory and analgesic properties.
Industry: The compound is utilized in the development of agrochemicals and dyes
Zukünftige Richtungen
Pyrazole derivatives, including “1-Acetyl-1,2-dihydro-3H-pyrazol-3-one”, have potential applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . The development of new drugs using pyrazole has become important due to its broad range of chemical and biological properties . Therefore, future research may focus on designing novel pyrazoles, disclosing innovative routes for synthesizing pyrazoles, examining different potencies of pyrazoles, and seeking for potential applications of pyrazoles .
Wirkmechanismus
Target of Action
This compound belongs to the class of pyrazoles, which are known to interact with a variety of biological targets, including enzymes, receptors, and other proteins .
Mode of Action
Pyrazole derivatives are known to interact with their targets through various mechanisms, such as inhibition, activation, or modulation . The specific interaction depends on the structure of the pyrazole derivative and the nature of its target.
Biochemical Pathways
Pyrazole derivatives can influence a wide range of biochemical pathways depending on their specific targets . These effects can lead to various downstream effects, including changes in cellular signaling, gene expression, and metabolic processes.
Result of Action
Pyrazole derivatives are known to induce a variety of biological responses, depending on their specific targets and mode of action .
Biochemische Analyse
Biochemical Properties
1-Acetyl-1,2-dihydro-3H-pyrazol-3-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions often result in the modulation of enzyme activity, either enhancing or inhibiting their function, which can have downstream effects on cellular processes.
Cellular Effects
The effects of 1-Acetyl-1,2-dihydro-3H-pyrazol-3-one on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation . For example, it can modulate the expression of genes associated with the p53 signaling pathway, leading to either the promotion or inhibition of apoptosis depending on the cellular context. Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, 1-Acetyl-1,2-dihydro-3H-pyrazol-3-one exerts its effects through several mechanisms. It can bind to specific biomolecules, such as DNA and proteins, leading to changes in their structure and function . This binding can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction. Furthermore, it can influence gene expression by acting as a transcriptional regulator, either directly or indirectly through its interactions with other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Acetyl-1,2-dihydro-3H-pyrazol-3-one have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, particularly when exposed to light and heat . Long-term studies have shown that its effects on cellular function can vary, with some effects becoming more pronounced with prolonged exposure .
Dosage Effects in Animal Models
The effects of 1-Acetyl-1,2-dihydro-3H-pyrazol-3-one in animal models are dose-dependent. At lower doses, it has been found to have beneficial effects, such as reducing oxidative stress and inflammation . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s ability to disrupt cellular homeostasis and induce oxidative damage .
Metabolic Pathways
1-Acetyl-1,2-dihydro-3H-pyrazol-3-one is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 oxidases play a crucial role in its metabolism, converting it into various metabolites that can be further processed or excreted . These metabolic processes can influence the compound’s bioavailability and overall efficacy .
Transport and Distribution
Within cells and tissues, 1-Acetyl-1,2-dihydro-3H-pyrazol-3-one is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its distribution within tissues can be influenced by factors such as tissue perfusion and the presence of binding sites . These factors can affect the compound’s localization and accumulation within different cellular compartments .
Subcellular Localization
The subcellular localization of 1-Acetyl-1,2-dihydro-3H-pyrazol-3-one is critical for its activity and function. It has been found to localize in various cellular compartments, including the nucleus, cytoplasm, and mitochondria . This localization is often mediated by specific targeting signals and post-translational modifications that direct the compound to its site of action . The presence of 1-Acetyl-1,2-dihydro-3H-pyrazol-3-one in these compartments can influence its interactions with other biomolecules and its overall biological activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Acetyl-1H-pyrazol-3(2H)-one can be synthesized through several methods. One common approach involves the reaction of pyrrole with thiocyanic acid to form 2-pyrrolyl thiocyanate. This intermediate then undergoes a nucleophilic addition reaction with acetone under basic conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and concentration of reactants. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Acetyl-1H-pyrazol-3(2H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles to introduce new functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce more saturated compounds.
Vergleich Mit ähnlichen Verbindungen
- 1-Phenyl-1,2-dihydro-3H-pyrazol-3-one
- 3-Methyl-2-pyrazolin-5-one
- 1,3-Dimethyl-2-pyrazolin-5-one
Uniqueness: 1-Acetyl-1H-pyrazol-3(2H)-one stands out due to its acetyl group, which imparts distinct chemical properties and reactivity. This structural feature differentiates it from other pyrazolones and contributes to its unique biological activities and applications .
Eigenschaften
IUPAC Name |
2-acetyl-1H-pyrazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c1-4(8)7-3-2-5(9)6-7/h2-3H,1H3,(H,6,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAYRLKNRVJVHDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=CC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3-bromophenyl)methyl]-N-ethylcyclopentanamine](/img/structure/B1400710.png)
![3-[3-(Difluoromethoxy)phenyl]prop-2-yn-1-amine](/img/structure/B1400711.png)
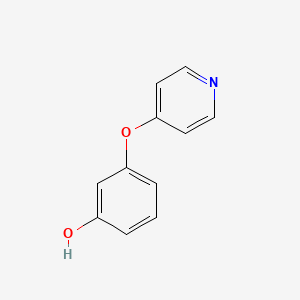
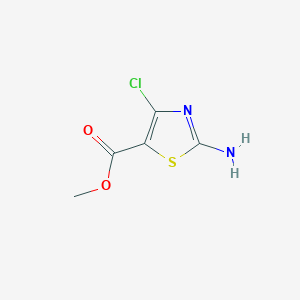


![[1-(Pyrazin-2-yl)piperidin-2-yl]methanol](/img/structure/B1400718.png)


